![molecular formula C11H7ClF6N4 B2798179 3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine CAS No. 1092346-53-6](/img/structure/B2798179.png)
3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C11H7ClF6N4 and its molecular weight is 344.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
This compound serves as a critical intermediate in synthesizing various pyridine derivatives containing fluorine, which are extensively used in developing pesticides. The synthesis involves multi-step reactions under specific conditions, such as microwave irradiation, to yield novel derivatives with potential biological activities. The comprehensive review and synthesis processes highlight the importance of such compounds in agrochemical research, emphasizing their role in producing more effective and environmentally friendly pesticides (Lu Xin-xin, 2006); (Ming-yan Yang et al., 2015).
Fungicide Development
An application in fungicide development was demonstrated through the structural analysis of fluazinam, a compound utilizing this pyridine derivative. The study offers insights into its crystal structure and intermolecular interactions, which are crucial for understanding its fungicidal action. This research underscores the compound's utility in developing novel agrochemicals with specific action mechanisms (Youngeun Jeon et al., 2013).
Organic Electronics and Material Science
In the realm of organic electronics, particularly for organic light-emitting diodes (OLEDs), the compound's derivatives have been explored for their electroluminescent properties. Theoretical investigations into the phosphorescence spectra and quantum yields of iridium(III) complexes with this pyridine as a ligand indicate its potential in enhancing the performance of OLEDs. Such studies are pivotal for developing more efficient and durable electronic devices (Jiayi Guo et al., 2019).
Pharmaceutical Research
While explicitly avoiding drug use and side effects, it's notable that derivatives of this compound find their applications in pharmaceutical research. For example, structurally related compounds have been synthesized for potential antimicrobial activities, showcasing the versatility of this pyridine derivative in contributing to new therapeutic agents' discovery (Manjunatha Bhat et al., 2016).
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are known to interact with various biological targets, but the specific target can vary depending on the exact structure of the compound and its intended use .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The specific interactions with its targets and the resulting changes would depend on the exact nature of these targets.
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Pharmacokinetics
The physicochemical properties of tfmp derivatives, such as their fluorine content and pyridine structure, are likely to influence their pharmacokinetic properties .
Result of Action
The biological activities of tfmp derivatives are thought to be due to their unique physicochemical properties . These activities can result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the unique physicochemical properties of TFMP derivatives, such as their fluorine content and pyridine structure, may influence how they interact with their environment .
properties
IUPAC Name |
3-chloro-2-[[5-methyl-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF6N4/c1-5-20-9(11(16,17)18)21-22(5)4-8-7(12)2-6(3-19-8)10(13,14)15/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSTZAYNVOQFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2798096.png)
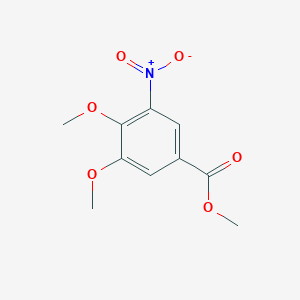
![5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2798099.png)

![5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2798101.png)

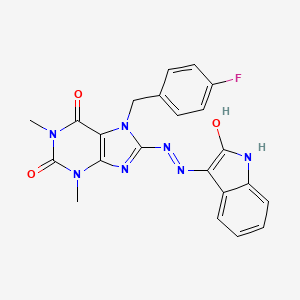
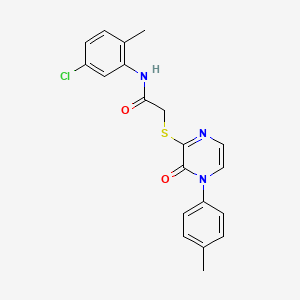
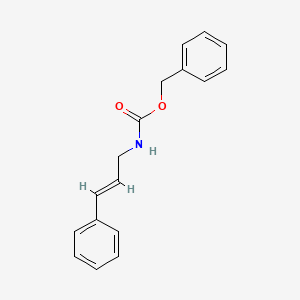
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2798112.png)
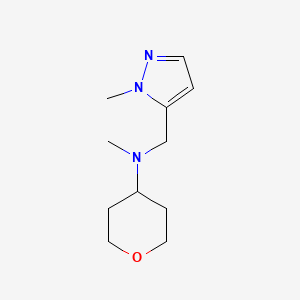

![3-(2-methoxyethyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798117.png)
![2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2798119.png)